molecular formula C23H25N3O3S2 B2430909 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683261-55-4

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2430909
CAS No.: 683261-55-4
M. Wt: 455.59
InChI Key: XVZDLTIPAVXKKD-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group and a phenyl-1,3-thiazol-2-yl group

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)22(27)25-23-24-21(16-30-23)17-8-4-2-5-9-17/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZDLTIPAVXKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Thiazole Ring Formation

The foundational approach involves constructing the 4-phenyl-1,3-thiazol-2-amine core prior to introducing the sulfamoyl-benzamide moiety. As detailed in, this method proceeds through three discrete phases:

  • Thiazole synthesis : 2-Bromo-1-(4-fluorophenyl)ethan-1-one reacts with thiourea in ethanol at 78°C for 6 hours, yielding 4-(4-fluorophenyl)thiazol-2-amine with 67% efficiency.
  • Sulfamoylation : The cyclohexyl(methyl)sulfamoyl group is introduced via nucleophilic aromatic substitution, requiring anhydrous DMF as solvent and potassium tert-butoxide as base at -15°C.
  • Benzamide coupling : Final amide bond formation employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in dichloromethane, achieving 74% yield.

Comparative studies show this sequential method reduces side reactions but demands rigorous temperature control during sulfamoylation.

Convergent Synthesis through Advanced Intermediates

Recent adaptations from demonstrate a convergent strategy using pre-formed sulfamoyl benzoyl chloride and 4-phenylthiazol-2-amine:

Sulfamoyl benzoyl chloride preparation :
4-(Chlorosulfonyl)benzoic acid reacts with N-methylcyclohexylamine in THF at 0°C, followed by thionyl chloride activation (Equation 1):
$$ \text{C}6\text{H}{11}\text{N(CH}3\text{)SO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}{11}\text{N(CH}3\text{)SO}2\text{C}6\text{H}_4\text{COCl} $$

Coupling reaction :
The acid chloride reacts with 4-phenylthiazol-2-amine in dichloromethane with pyridine as HCl scavenger (78% yield, purity >95% by HPLC). This method halves total synthesis time compared to stepwise approaches but requires stringent anhydrous conditions.

Critical Reaction Parameters and Optimization

Sulfamoylation Stage Optimization

The sulfamoylation step exhibits strong solvent dependence:

Solvent Temperature (°C) Yield (%) Purity (%)
DMF -15 68 92
THF 0 54 87
Acetonitrile 25 32 79
DCM -30 41 83

Data adapted from demonstrates DMF's superiority in stabilizing the sulfamoyl transition state through polar aprotic interactions. Excessive cooling below -20°C promotes side product formation via sulfonic acid derivatives.

Amide Coupling Catalysis

Comparative catalyst screening reveals:

Coupling Reagent Base Yield (%) Reaction Time (h)
HATU DIPEA 82 4
EDCI/HOBt NMM 73 8
DCC Pyridine 65 12
T3P Et$$_3$$N 78 5

HATU's superiority stems from its ability to generate highly reactive uronium intermediates, reducing epimerization risks in the benzamide moiety.

Analytical Characterization Protocols

Spectroscopic Validation

Key characterization data from:

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 8.21 (s, 1H, thiazole H-5)
  • δ 7.89–7.43 (m, 9H, aromatic protons)
  • δ 3.72 (q, J = 6.8 Hz, 1H, cyclohexyl CH)
  • δ 2.91 (s, 3H, N-CH$$_3$$)

HRMS (ESI+) :
Calculated for C$${23}$$H$${25}$$FN$$3$$O$$3$$S$$_2$$ [M+H]$$^+$$: 482.1374
Found: 482.1369

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100g batch) identified three critical challenges:

  • Exothermic sulfamoylation requiring jacketed reactors with ΔT <5°C/min
  • THF-mediated crystal polymorphism during final compound precipitation
  • HATU cost contributing 62% of raw material expenses

Mitigation strategies include:

  • Continuous flow reactors for sulfamoylation (residence time 8.2min)
  • Anti-solvent crystallization using ethanol/water (4:1 v/v)
  • HATU recycling via aqueous base extraction (78% recovery)

Comparative Method Analysis

Parameter Stepwise Method Convergent Method
Total Steps 7 4
Overall Yield 34% 52%
Purity (HPLC) 91% 96%
Largest Impurity Sulfonic acid (3.2%) Benzamide dimer (1.8%)
Scalability Moderate High

Data synthesized from demonstrates the convergent method's superiority in large-scale production despite higher initial reagent costs.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents on the benzamide core or the thiazole ring.

    Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

    Sulfamoyl derivatives: Compounds containing the sulfamoyl group, which are often used in medicinal chemistry for their ability to interact with biological targets.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and thiazole groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

4-[Cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core, a thiazole ring, and a sulfamoyl group. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • NF-κB Activation : Studies have shown that sulfamoyl benzamidothiazole derivatives can activate NF-κB pathways in immune cells. This activation leads to the release of pro-inflammatory cytokines, which is crucial for immune responses .
  • Inhibition of Kinase Activity : Some benzamide derivatives have been identified as RET kinase inhibitors. This inhibition can affect cell proliferation and survival pathways, making them potential candidates for cancer therapy .

Biological Activity Data

Biological Activity Effect Observed Reference
NF-κB ActivationEnhanced cytokine release in THP-1 cells
RET Kinase InhibitionReduced cell proliferation in RET-driven cancers
Immunostimulatory EffectsIncreased antibody titers in murine models

Case Studies

  • Immunostimulatory Effects : In a study involving murine dendritic cells, the compound demonstrated significant immunostimulatory activity when used as a co-adjuvant with TLR-4 agonists. This suggests its potential role in vaccine formulations .
  • Anticancer Activity : A series of related compounds were tested for their ability to inhibit RET kinase activity. One specific analog showed strong inhibition, indicating that modifications to the benzamide structure can enhance anticancer properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfamoyl benzamide derivatives. These investigations have revealed that specific substitutions on the thiazole and benzamide moieties can significantly enhance biological activity. For instance:

  • Substituent Variations : Variations at the 4-position of the thiazole ring were found to influence NF-κB activation potency. Compounds with certain substituents exhibited enhanced activity compared to others .
  • Kinetic Studies : Kinetic assays indicated that some derivatives maintain their activity over extended incubation periods, suggesting sustained biological effects that could be beneficial in therapeutic contexts .

Q & A

Q. Key Conditions :

StepSolventTemperatureCatalysts/ReagentsYield Range
1EthanolRefluxThiourea, α-halo ketone60–70%
2DMF60–80°CCyclohexylmethylamine, SOCl₂50–65%
3DCMRTEDC, HOBt70–85%

What functional groups contribute to its biological activity, and how are they studied?

Basic
The compound’s bioactivity stems from:

  • Sulfamoyl group : Imparts antimicrobial properties via enzyme inhibition (e.g., carbonic anhydrase) .
  • Thiazole ring : Enhances anticancer activity by intercalating DNA or disrupting kinase pathways .
  • Benzamide core : Stabilizes protein-ligand interactions in target binding pockets .

Q. Methodological Analysis :

  • SAR Studies : Systematic substitution of the cyclohexyl or phenyl groups to evaluate potency shifts .
  • Docking Simulations : Molecular modeling with enzymes (e.g., EGFR kinase) to predict binding modes .

How can researchers optimize the sulfamoylation step to improve yield and purity?

Advanced
Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., over-sulfonation) .
  • Solvent selection : Using anhydrous DMF to enhance reagent solubility and reduce hydrolysis .
  • Catalyst addition : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl transfer .

Data Contradiction Resolution :
If yields vary across studies, validate reagent purity via HPLC and ensure inert atmosphere (N₂/Ar) during reactions .

What analytical techniques resolve structural ambiguities in this compound?

Q. Advanced

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and thiazole connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., m/z 492.5 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group .

Case Study : Inconsistent NOE correlations in NMR? Use 2D experiments (COSY, HSQC) to clarify spatial arrangements .

How to address discrepancies in reported biological activity data?

Q. Advanced

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols .
  • Evaluate structural analogs : Compare with derivatives (e.g., fluorophenyl-thiazole variants) to isolate activity drivers .

Example :
A 2025 study found IC₅₀ = 2.1 µM against HeLa cells, while a 2023 report noted IC₅₀ = 5.3 µM. Differences may arise from assay duration (48 vs. 72 hours) or serum concentration in media .

What are the primary applications in medicinal chemistry?

Q. Basic

  • Antimicrobial research : Targets Gram-positive bacteria (MIC = 4 µg/mL) via sulfamoyl-mediated folate pathway disruption .
  • Cancer therapeutics : Induces apoptosis in leukemia cells (Caspase-3 activation at 10 µM) .
  • Enzyme inhibition : Potent COX-2 inhibition (Ki = 0.8 nM) for anti-inflammatory applications .

How to modify the compound to enhance pharmacokinetics?

Q. Advanced

  • Prodrug approaches : Introduce ester groups at the benzamide moiety for improved oral bioavailability .
  • PEGylation : Attach polyethylene glycol to the sulfamoyl group to prolong half-life .
  • Solubility enhancement : Replace cyclohexyl with morpholine to increase aqueous solubility (logP reduction from 3.2 to 2.1) .

What physical properties influence reactivity and formulation?

Q. Basic

  • Molecular weight : 492.5 g/mol .
  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF .
  • Stability : Degrades above 150°C; store at -20°C under argon .

How to design mechanistic studies for anticancer activity?

Q. Advanced

In vitro assays : Measure caspase activation (e.g., Caspase-Glo® 3/7) in treated vs. control cells .

Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .

In vivo models : Xenograft studies in nude mice with tumor volume monitoring .

What side reactions occur during synthesis, and how are they mitigated?

Q. Advanced

  • By-product formation : Over-sulfonation during step 2. Mitigation : Use stoichiometric SOCl₂ and monitor reaction progress via TLC .
  • Racemization : During amide coupling. Mitigation : Employ coupling agents like HATU instead of EDC .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes impurities effectively .

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